molecular formula C9H17N B8682207 1-(3-Methylbut-1-en-1-yl)pyrrolidine CAS No. 91890-11-8

1-(3-Methylbut-1-en-1-yl)pyrrolidine

Cat. No. B8682207
CAS RN: 91890-11-8
M. Wt: 139.24 g/mol
InChI Key: BVLGEIBZZYTZKC-UHFFFAOYSA-N
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Patent
US08088954B2

Procedure details

194 g (2.25 mol) of isovaleraldehyde are diluted in 1115 ml of toluene and cooled to 0° C. with stirring. 190.3 g (2.68 mol) of pyrrolidine, dissolved in 185.8 ml of toluene, were then added dropwise to this solution, such that the reaction temperature did not rise above 5° C. After the addition had ended, the reaction solution was stirred at 5° C. for another 1 hour. Subsequently, the mixture was warmed to room temperature and the water formed was removed completely by extraction with toluene. Thereafter, the solvent was removed by evaporation and the crude product (329.1 g; 95% of theory) was stored at 4° C. in a refrigerator.
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
1115 mL
Type
solvent
Reaction Step One
Quantity
190.3 g
Type
reactant
Reaction Step Two
Quantity
185.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH:3]([CH3:5])[CH3:4].[NH:7]1[CH2:11][CH2:10][CH2:9][CH2:8]1.O>C1(C)C=CC=CC=1>[N:7]1([CH:1]=[CH:2][CH:3]([CH3:5])[CH3:4])[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
194 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
1115 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
190.3 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
185.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added dropwise to this solution, such that the reaction temperature
CUSTOM
Type
CUSTOM
Details
did not rise above 5° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at 5° C. for another 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
was removed completely by extraction with toluene
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
was stored at 4° C. in a refrigerator

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C=CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.